molecular formula C14H26CaO4 B14803899 Calcium glucoheptonate; Calcium heptagluconate; Glucoheptonic acid calcium salt

Calcium glucoheptonate; Calcium heptagluconate; Glucoheptonic acid calcium salt

Cat. No.: B14803899
M. Wt: 298.43 g/mol
InChI Key: BURFOJRYLQGPSB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium glucoheptonate, also known as calcium heptagluconate or glucoheptonic acid calcium salt, is a highly water-soluble mineral supplement. It is primarily used to treat hypocalcemia, a condition characterized by low levels of calcium in the blood. Calcium is essential for various physiological functions, including bone health, muscle function, nerve transmission, and blood clotting .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium glucoheptonate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate at elevated temperatures (80-90°C). The resulting solution is then treated with medicinal activated carbon, filtered, and crystallized to obtain the final product . Another method involves the reaction of glucose with hydrocyanic acid, followed by conversion of the nitrile formed into calcium glucoheptonate using calcium or barium hydrate .

Industrial Production Methods

Industrial production of calcium glucoheptonate typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Calcium glucoheptonate primarily undergoes complexation reactions due to its ability to form stable complexes with various metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The synthesis of calcium glucoheptonate involves reagents such as gluconic acid-delta-lactone, calcium carbonate, and hydrocyanic acid. The reaction conditions include elevated temperatures (80-90°C) and controlled pH levels to ensure optimal yield and purity .

Major Products Formed

The major product formed from the synthesis of calcium glucoheptonate is the calcium salt of glucoheptonic acid. This compound is highly water-soluble and is used in various pharmaceutical and industrial applications .

Mechanism of Action

The therapeutic effects of calcium glucoheptonate are primarily attributed to the bioavailability of calcium ions. Once administered, the compound is absorbed from the gastrointestinal tract, releasing calcium into the bloodstream. This increase in calcium levels helps restore balance and supports various physiological processes, including bone mineralization and muscle function .

Comparison with Similar Compounds

Calcium glucoheptonate is often compared to other calcium supplements such as calcium carbonate and calcium gluconate.

Properties

Molecular Formula

C14H26CaO4

Molecular Weight

298.43 g/mol

IUPAC Name

calcium;heptanoate

InChI

InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2

InChI Key

BURFOJRYLQGPSB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.